

APA Amoxicillin Amide: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: APA amoxicillin amide

Cat. No.: B15292617

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Introduction

APA amoxicillin amide, also known as Amoxicillin Impurity L, is a derivative of the widely used β -lactam antibiotic, amoxicillin.^{[1][2]} While structurally related to amoxicillin, its primary role in a research and drug development setting is not as an active therapeutic agent but as a well-characterized analytical standard.^{[1][2][3]} Its availability as a certified reference material is crucial for the quality control and regulatory compliance of amoxicillin drug products.^{[2][4]} These application notes provide an overview of its primary application and a general protocol for its use in a key analytical method.

One publication has noted that the synthesis of **APA amoxicillin amide** could offer "inspiration for novel β -lactam antibiotic and antiallergic research," suggesting a potential, though currently unexplored, role in drug discovery.^[4]

Chemical and Physical Properties

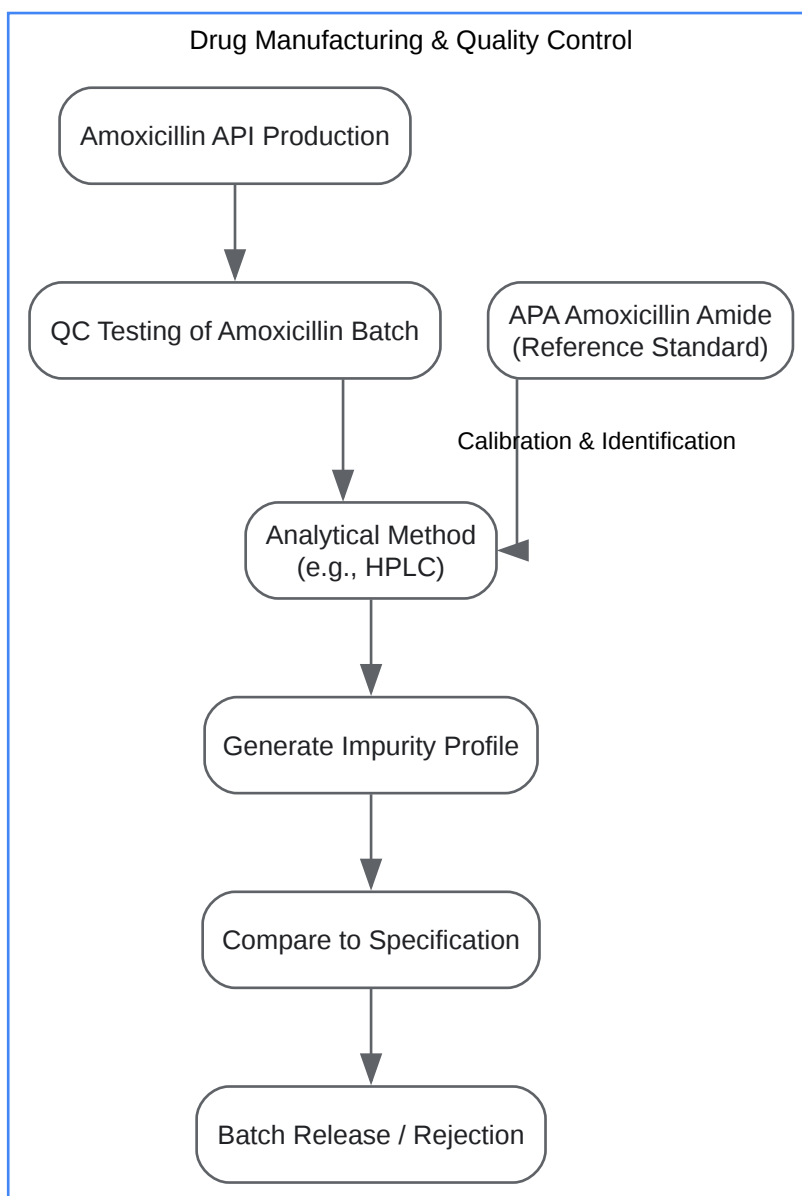
Property	Value	Reference
Molecular Formula	C ₂₄ H ₂₉ N ₅ O ₇ S ₂	[1]
Molecular Weight	563.65 g/mol	[1]
CAS Number	1789703-32-7	[1]
Appearance	White to Light Yellow Solid	
Storage	Long-term storage at freezer temperatures (-20°C) is recommended.	[1]

Primary Application: Analytical Reference Standard

The principal application of **APA amoxicillin amide** is as a reference standard in analytical chemistry, particularly for the identification and quantification of impurities in amoxicillin active pharmaceutical ingredients (APIs) and formulated drug products.[2][3] Regulatory agencies require stringent control of impurities in pharmaceuticals, making highly purified standards like **APA amoxicillin amide** essential for:

- Method Development and Validation: Establishing and validating the specificity, linearity, accuracy, and precision of analytical methods, such as High-Performance Liquid Chromatography (HPLC).[2]
- Quality Control (QC): Routine testing of amoxicillin batches to ensure they meet the predefined purity specifications.[2]
- Stability Studies: Assessing the degradation profile of amoxicillin under various environmental conditions.

The logical workflow for the use of **APA amoxicillin amide** as a reference standard in quality control is depicted below.



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Workflow for **APA Amoxicillin Amide** in QC.

Experimental Protocol: HPLC Method for Amoxicillin Impurity Profiling

This protocol provides a general methodology for the use of **APA amoxicillin amide** as a reference standard in the analysis of amoxicillin by HPLC. Researchers will need to optimize the method for their specific instrumentation and requirements.

Objective: To identify and quantify **APA amoxicillin amide** (Amoxicillin Impurity L) in a sample of amoxicillin API.

Materials:

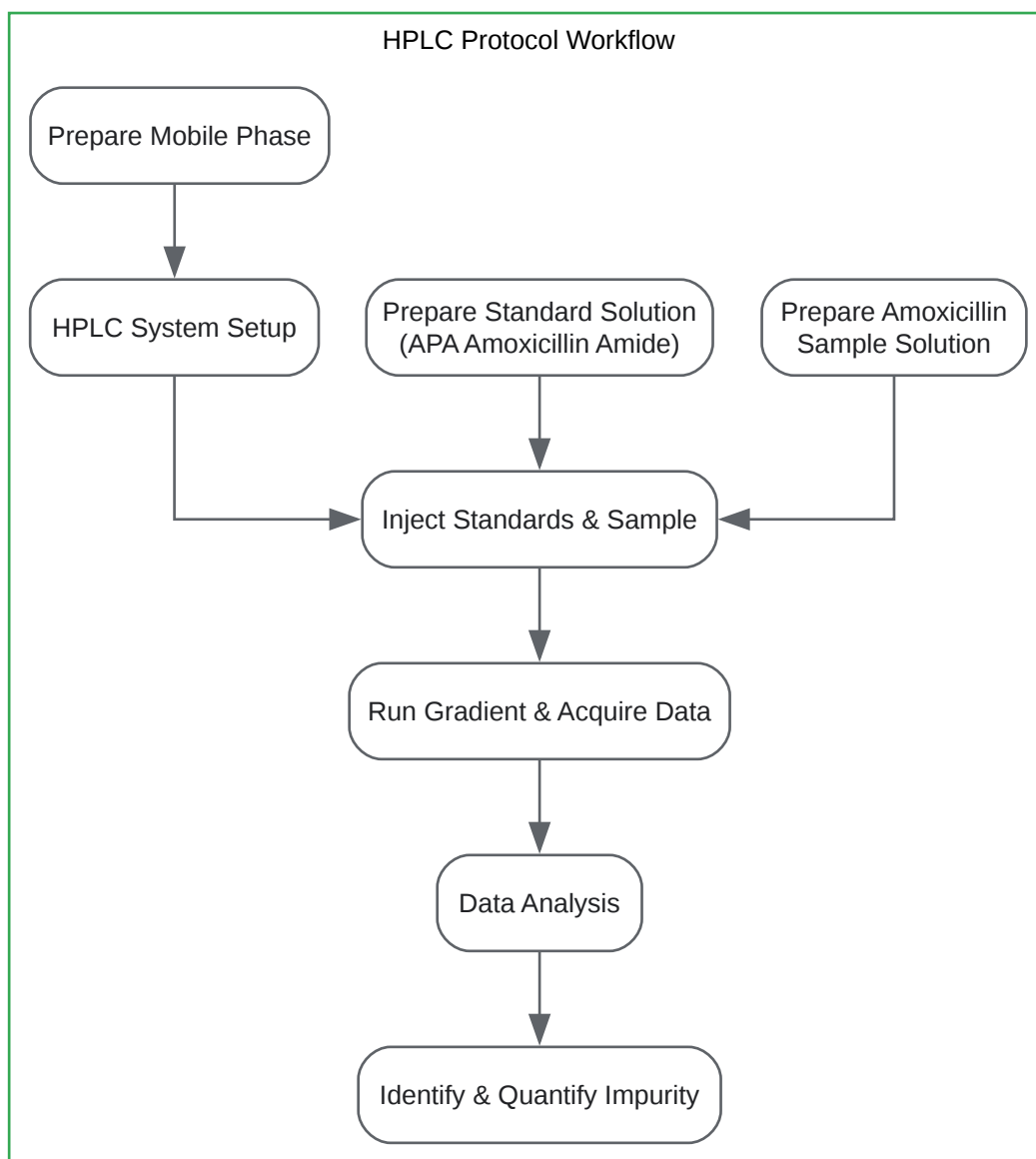
- **APA Amoxicillin Amide** certified reference standard
- Amoxicillin API sample for testing
- HPLC grade acetonitrile, methanol, and water
- Monobasic potassium phosphate
- Phosphoric acid
- HPLC system with UV detector

Procedure:

- Preparation of Mobile Phase:
 - Prepare a phosphate buffer solution (e.g., 25 mM monobasic potassium phosphate) in HPLC grade water.
 - Adjust the pH to a suitable value (e.g., pH 5.0) using phosphoric acid.
 - The mobile phase will typically be a gradient mixture of this buffer and an organic solvent like acetonitrile or methanol. The exact gradient program should be developed and optimized.
- Preparation of Standard Solution:
 - Accurately weigh a small amount of **APA amoxicillin amide** reference standard (e.g., 1 mg).
 - Dissolve and dilute in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 0.01 mg/mL). This will be the stock solution.

- Prepare a series of dilutions from the stock solution to create calibration standards of different concentrations.
- Preparation of Sample Solution:
 - Accurately weigh a sample of the amoxicillin API (e.g., 50 mg).
 - Dissolve and dilute in the same solvent used for the standard solution to a known concentration (e.g., 1 mg/mL).
- HPLC Analysis:
 - Set up the HPLC system with an appropriate column (e.g., C18, 4.6 mm x 250 mm, 5 μ m).
 - Equilibrate the column with the initial mobile phase conditions.
 - Set the UV detector to a suitable wavelength (e.g., 230 nm).
 - Inject the calibration standards, followed by the amoxicillin sample solution.
 - Run the gradient program to separate the impurities from the main amoxicillin peak.
- Data Analysis:
 - Identify the peak corresponding to **APA amoxicillin amide** in the sample chromatogram by comparing its retention time with that of the reference standard.
 - Create a calibration curve by plotting the peak areas of the calibration standards against their concentrations.
 - Quantify the amount of **APA amoxicillin amide** in the amoxicillin sample by interpolating its peak area on the calibration curve.

The experimental workflow for this HPLC protocol is illustrated in the following diagram.



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